6-Amino-5-chloropyridine-3-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

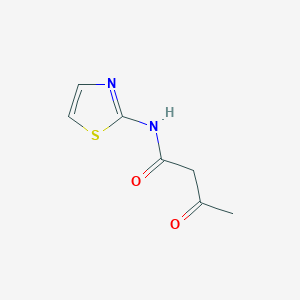

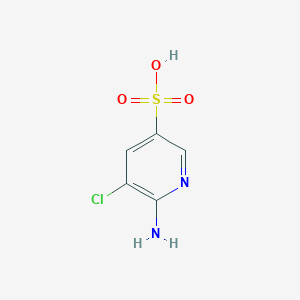

6-Amino-5-chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is also known by its IUPAC name, 6-amino-5-chloro-3-pyridinesulfonic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5ClN2O3S/c6-4-1-3 (12 (9,10)11)2-8-5 (4)7/h1-2H, (H2,7,8) (H,9,10,11) . This indicates the presence of a pyridine ring with amino, chloro, and sulfonic acid substituents.Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis and Interaction Patterns

- 6-Amino-5-chloropyridine-3-sulfonic acid derivatives have been studied for their crystal structures, showcasing the interaction patterns like hydrogen bonding, crucial for understanding molecular associations. These studies illuminate the role of sulfonic acid groups in mimicking carboxylate anions, vital for molecular interactions in various compounds (Balasubramani, Muthiah, & Lynch, 2007).

Antibacterial Applications and Surface Activity

- Derivatives of this compound have been explored for their antibacterial properties and surface activity. These studies focus on creating biologically active heterocycles, indicating the compound's potential in medical and industrial applications (El-Sayed, 2006).

Electroorganic Synthesis

- The compound has been a subject of electroorganic synthesis studies, revealing its potential in creating valuable chemical intermediates through processes like electrochemical hydrogenation and carboxylation. This highlights its role in synthesizing complex molecules (Raju, Mohan, & Reddy, 2003).

Advancement in Membrane Technology

- Studies involving this compound derivatives in membrane technology emphasize their significance in enhancing water flux and dye treatment capabilities of nanofiltration membranes. This research is pivotal for environmental applications, particularly in water treatment and pollution control (Liu et al., 2012).

Wirkmechanismus

While the specific mechanism of action for 6-Amino-5-chloropyridine-3-sulfonic acid is not available, sulfonamides, which are structurally similar, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-5-chloropyridine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHIHWMRMNWPOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364497 |

Source

|

| Record name | 6-amino-5-chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610275-89-3 |

Source

|

| Record name | 6-amino-5-chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)